Sublimation Enthalpy and Vapor Pressure: 2,7-Dibromofluorene vs. 2,7-Dichlorofluorene
In a systematic thermochemical study using the Knudsen effusion method across a temperature range of 301–464 K, 2,7-dibromofluorene exhibited a sublimation enthalpy (ΔsubH) of 105.1 ± 1.2 kJ·mol⁻¹, compared to 95.6 ± 0.6 kJ·mol⁻¹ for its chlorinated analog 2,7-dichlorofluorene [1]. Correspondingly, the vapor pressure at 298.15 K for 2,7-dibromofluorene was measured at 5.12 × 10⁻⁵ Pa, which is approximately 21-fold lower than the 1.08 × 10⁻³ Pa recorded for 2,7-dichlorofluorene under identical conditions [2]. This substantial difference in volatility stems from the larger atomic radius and greater polarizability of bromine substituents relative to chlorine.
| Evidence Dimension | Sublimation enthalpy (ΔsubH) and vapor pressure at 298.15 K |
|---|---|
| Target Compound Data | ΔsubH = 105.1 ± 1.2 kJ·mol⁻¹; P = 5.12 × 10⁻⁵ Pa |
| Comparator Or Baseline | 2,7-Dichlorofluorene: ΔsubH = 95.6 ± 0.6 kJ·mol⁻¹; P = 1.08 × 10⁻³ Pa |
| Quantified Difference | ΔsubH: +9.5 kJ·mol⁻¹ (10% higher); Vapor pressure: ~21× lower |
| Conditions | Knudsen effusion method, temperature range 301–464 K for vapor pressure; 298.15 K reference temperature |
Why This Matters
The ~21-fold lower vapor pressure of 2,7-dibromofluorene relative to its dichloro counterpart translates to reduced material loss and enhanced film uniformity during thermal evaporation processes essential for OLED device fabrication, directly impacting manufacturing yield and device lifetime.
- [1] Fu J, Suuberg EM. Thermochemical properties and phase behavior of halogenated polycyclic aromatic hydrocarbons. Environ Toxicol Chem. 2012;31(3):486-493. Table 4. DOI: 10.1002/etc.1709. View Source
- [2] PMC Table 4: Thermochemical data for halogenated PACs including 2,7-dichlorofluorene and 2,7-dibromofluorene. PMC3641849. View Source
